molecular formula C24H19FN2O4 B2935496 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione CAS No. 690640-89-2

3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione

Cat. No.: B2935496
CAS No.: 690640-89-2
M. Wt: 418.424
InChI Key: KUHSVNZVBQMMPC-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione is a synthetic derivative of the naphtho[2,3-b]furan-4,9-dione (NFD) scaffold, a tricyclic quinoid structure with a fused furan ring. The compound features a 2-methyl substituent on the furan ring and a 4-(4-fluorophenyl)piperazine-1-carbonyl group at position 3 of the naphthoquinone core (Fig. 1). This structural modification aims to enhance biological activity, particularly in targeting kinases and cancer-related pathways, as seen in related NFD derivatives .

The naphtho[2,3-b]furan-4,9-dione framework is associated with diverse bioactivities, including antitumor, antiviral, and anti-inflammatory effects, often attributed to its redox-active quinone moiety . The addition of a piperazine group may improve solubility and receptor binding, while the fluorophenyl substituent could modulate pharmacokinetic properties .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methylbenzo[f][1]benzofuran-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-14-19(20-21(28)17-4-2-3-5-18(17)22(29)23(20)31-14)24(30)27-12-10-26(11-13-27)16-8-6-15(25)7-9-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHSVNZVBQMMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthoquinone moiety, which is known for its reactivity and biological significance. Its molecular formula is C20H19FN4O2C_{20}H_{19}FN_{4}O_{2} with a molecular weight of approximately 366.4 g/mol .

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the piperazine moiety have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
T3Colon Cancer27.05Apoptosis induction
T6Fibroblast Cells120.6Non-cytotoxic

Case Study: In a study evaluating the cytotoxic effects of pyridazinone derivatives, T6 was identified as having lower toxicity compared to T3 while still demonstrating significant anticancer activity .

2. Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored through its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated selective inhibition of MAO-B, suggesting therapeutic potential.

CompoundMAO Inhibition TypeIC50 Value (µM)Selectivity Index
T6Reversible0.013120.8
T3Reversible0.039107.4

Research Findings: Molecular docking simulations have shown that these compounds bind effectively to MAO-B, indicating their potential as lead candidates for treating neurodegenerative disorders .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The piperazine group enhances binding affinity to target enzymes like MAO-B.
  • Induction of Apoptosis: The naphthoquinone structure is known to generate reactive oxygen species (ROS), leading to cancer cell death.
  • Modulation of Neurotransmitter Levels: By inhibiting MAO-B, the compound may increase levels of neuroprotective neurotransmitters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

A. 2-Methylnaphtho[2,3-b]furan-4,9-dione (FNQ3)

  • Structure : Lacks the piperazine-carbonyl group but retains the 2-methyl substituent.
  • Activity : Demonstrates potent cytotoxicity against HeLa cells (IC₅₀: 3–5 μg/mL) and selective inhibition of mitochondrial function in cancer cells . It also exhibits antiviral activity against Japanese encephalitis virus (JEV) by blocking RNA/protein synthesis .
  • Limitation: High cytotoxicity to normal cells at elevated concentrations (~20 μg/mL) .

B. 8-Hydroxy-2-methylnaphtho[2,3-b]furan-4,9-dione

  • Structure : Hydroxyl group at position 8 enhances redox activity.
  • Activity: Suppresses keratinocyte hyperproliferation (IC₅₀: submicromolar) via superoxide generation but may induce membrane damage in high doses .

C. 2-(1-Hydroxyethyl)-5-hydroxynaphtho[2,3-b]furan-4,9-dione

  • Structure : Hydroxyethyl and hydroxyl groups at positions 2 and 3.
  • Activity : Isolated from Tabebuia species, this derivative shows anticancer activity with improved tumor specificity compared to FNQ3 .
Substituent-Driven Activity
Compound Substituents Key Bioactivity IC₅₀/EC₅₀ Reference
Target Compound 2-Me, 3-(4-F-piperazine-CO) CK2 inhibition (predicted), antiproliferative Not tested
FNQ3 2-Me Antiviral (JEV), mitochondrial toxicity in HeLa cells 3–5 μg/mL (HeLa)
8-Hydroxy-2-Me-NFD 2-Me, 8-OH Keratinocyte antiproliferation, superoxide generation <1 μM
2-Phenoxy-NFD 2-PhO High tumor-specific cytotoxicity (HSC-2, HL-60) 0.5–2 μM
2-(Thiophen-2-ylcarbonyl) 2-Thiophene-CO Cytotoxicity in cervical cancer cells 0.8 μM (HeLa)

Key Trends :

  • Electron-withdrawing groups (e.g., thiophene-carbonyl) enhance cytotoxicity by stabilizing semiquinone radicals .
  • Hydroxyl groups improve redox cycling but may reduce tumor specificity due to non-selective oxidative stress .
  • Piperazine derivatives (e.g., target compound) are hypothesized to improve kinase targeting but require empirical validation .
Mechanistic Divergence
  • Apoptosis vs. Necrosis : FNQ3 induces apoptosis in HeLa cells at low doses (1.25 μg/mL) via Bcl-2 suppression and S-phase arrest but triggers necrosis at higher concentrations (>5 μg/mL) .
  • Redox Activation: 8-Hydroxy derivatives require enzymatic one-/two-electron reduction to generate superoxide, a mechanism absent in non-hydroxylated analogs .

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